2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a methylthio group at the second position, a p-tolyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-methylthio-4,6-dichloropyrimidine with p-toluidine under controlled conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. The intermediate product is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the methylthio and p-tolyl groups can influence its binding affinity and specificity towards these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-4,6-dichloropyrimidine: Similar structure but lacks the p-tolyl and carboxylic acid groups.
6-(p-Tolyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methylthio group.
2-(Methylthio)pyrimidine-4-carboxylic acid: Similar structure but lacks the p-tolyl group.
Uniqueness
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid is unique due to the combination of the methylthio, p-tolyl, and carboxylic acid groups on the pyrimidine ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-8-3-5-9(6-4-8)10-7-11(12(16)17)15-13(14-10)18-2/h3-7H,1-2H3,(H,16,17) |
InChI Key |
LTSLVSJSPXSNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SC)C(=O)O |
Origin of Product |
United States |
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